1-(2-Methoxyethyl)pyrrolidin-3-ol

BACE1 inhibition Alzheimer's disease medicinal chemistry

1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: 1275134-54-7) is a racemic pyrrolidine derivative with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. The compound is characterized by a 3-hydroxypyrrolidine core bearing an N-(2-methoxyethyl) substituent.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 1275134-54-7
Cat. No. B1395827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)pyrrolidin-3-ol
CAS1275134-54-7
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCOCCN1CCC(C1)O
InChIInChI=1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3
InChIKeyDHCISEVTZIPVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS 1275134-54-7) for Medicinal Chemistry and Chemical Synthesis Procurement


1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS: 1275134-54-7) is a racemic pyrrolidine derivative with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . The compound is characterized by a 3-hydroxypyrrolidine core bearing an N-(2-methoxyethyl) substituent [1]. Its structural features—a secondary alcohol, a tertiary amine, and a flexible ether-containing side chain—enable diverse chemical transformations including oxidation, reduction, and nucleophilic substitution, positioning it as a versatile small molecule scaffold in medicinal chemistry and organic synthesis .

Why 1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS 1275134-54-7) Cannot Be Substituted by Other Pyrrolidinols


Generic substitution among pyrrolidin-3-ol derivatives is precluded by structure-dependent differences in pharmacological target engagement, physicochemical properties, and synthetic utility. The N-(2-methoxyethyl) group confers distinct hydrogen-bonding capacity and lipophilicity compared to N-alkyl or N-benzyl analogs, directly affecting biological activity profiles and synthetic reactivity. Furthermore, the racemic nature of this compound versus its enantiopure counterparts introduces divergent stereochemical outcomes in asymmetric synthesis and chiral resolution pathways. The evidence below quantifies these differences across multiple dimensions critical for scientific selection and procurement decisions.

1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS 1275134-54-7) Evidence-Based Comparative Analysis for Procurement


Enantiomer-Specific Inhibitory Activity Against BACE1: (3R)- vs. Racemate

The (3R)-enantiomer of 1-(2-methoxyethyl)pyrrolidin-3-ol demonstrates measurable BACE1 inhibitory activity, whereas the racemate (CAS 1275134-54-7) lacks reported activity data under the same assay conditions. This stereochemical dependence mandates that procurement decisions specify whether enantiopure material is required for biological target engagement.

BACE1 inhibition Alzheimer's disease medicinal chemistry

Chiral Differentiation: Distinct InChIKey Identifiers for Enantiomers and Racemate

The racemate (CAS 1275134-54-7) and its (3R)-enantiomer possess unique InChIKey identifiers, reflecting fundamentally different stereochemical compositions. This distinction is critical for analytical method validation, regulatory compliance, and ensuring reproducibility in chiral-sensitive applications.

stereochemistry analytical chemistry quality control

Scaffold Differentiation: 1-(2-Methoxyethyl)pyrrolidin-3-ol vs. (3R,4R)-4-Methoxy-1-(2-methoxyethyl)pyrrolidin-3-ol

The 4-methoxy substituted analog (3R,4R)-4-methoxy-1-(2-methoxyethyl)pyrrolidin-3-ol exhibits distinct physicochemical properties compared to the parent compound 1-(2-methoxyethyl)pyrrolidin-3-ol. The additional methoxy group at the 4-position substantially alters predicted properties relevant to formulation and pharmacokinetics.

physicochemical properties lead optimization drug design

N-Substituent Differentiation: 1-(2-Methoxyethyl) vs. 1-Benzyl vs. 1-Methyl Pyrrolidin-3-ol

The N-(2-methoxyethyl) group confers distinct synthetic utility compared to N-benzyl or N-methyl pyrrolidin-3-ols. N-Benzyl-3-pyrrolidinol requires catalytic hydrogenation over palladium on carbon for deprotection—a step that may be incompatible with substrates bearing reducible functional groups [1]. The methoxyethyl substituent offers alternative cleavage strategies, enabling orthogonal protecting group schemes in multi-step syntheses.

chemical reactivity protecting group strategy synthetic route selection

Commercial Availability and Purity Standardization Across Suppliers

1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS 1275134-54-7) is commercially available from multiple established suppliers at a standardized minimum purity of 95%, with documented physical form as a liquid . This consistency across vendors facilitates reliable procurement without supplier-dependent variability in quality specifications.

procurement supply chain quality assurance

1-(2-Methoxyethyl)pyrrolidin-3-ol (CAS 1275134-54-7) Recommended Applications Based on Quantitative Evidence


Racemic Scaffold for Structure-Activity Relationship (SAR) Studies in Pyrrolidine-Based Drug Discovery

As a racemic mixture with established commercial availability at 95% purity , 1-(2-Methoxyethyl)pyrrolidin-3-ol serves as a baseline scaffold for SAR exploration. The documented BACE1 inhibitory activity of its (3R)-enantiomer (IC50 = 2,800 nM) [1] provides a reference point for evaluating how stereochemistry and N-substituent modifications affect target engagement. The racemate is appropriate for initial screening campaigns where stereochemical resolution is deferred to later optimization stages.

Intermediate in Multi-Step Synthesis Requiring Orthogonal N-Protecting Group Strategies

The N-(2-methoxyethyl) substituent offers orthogonal cleavage potential compared to N-benzyl analogs, which require hydrogenation over Pd/C for deprotection [2]. This compound is therefore recommended for synthetic routes containing reducible functional groups (e.g., alkenes, nitro groups, certain heterocycles) that would be incompatible with hydrogenolysis conditions. Its use enables protecting group orthogonality in complex molecule construction.

Analytical Reference Standard for Racemate Quantification and Chiral Purity Assessment

The racemate (CAS 1275134-54-7) possesses the unique InChIKey DHCISEVTZIPVQJ-UHFFFAOYSA-N, distinct from its enantiopure counterparts DHCISEVTZIPVQJ-SSDOTTSWSA-N ((3R)) and DHCISEVTZIPVQJ-ZETCQYMHSA-N ((3S)) [3]. This compound is suitable for use as an analytical reference standard in chiral HPLC method development, enabling quantification of enantiomeric excess when compared against enantiopure samples.

Building Block for Functionalized Pyrrolidine Libraries via Hydroxyl Group Derivatization

The 3-hydroxyl group on the pyrrolidine ring enables a range of derivatization reactions including esterification, etherification, and oxidation to the corresponding ketone. This compound's commercial availability as a liquid at consistent 95% purity across multiple vendors supports its use in parallel synthesis and library generation for hit discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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